Pyrimido[5,4-c]pyridazin-8-amine

Scaffold regioisomerism Hydrogen-bond geometry Kinase inhibitor design

Medicinal chemistry teams developing kinase or DHPS inhibitors often face IP constraints with the extensively patented [4,5-c] scaffold. The [5,4-c] regioisomer is a structurally distinct alternative that occupies different chemical space, enabling novel IP. The 8-amine provides a single, convenient handle for parallel derivatization without core protecting group strategies. - Enables rapid library synthesis via one-pot aza-Wittig routes. - Distinct geometry alters kinase selectivity profiles (IC₅₀ shifts from µM to nM). - Suitable for PROTAC ligand conjugation and affinity probe development.

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
Cat. No. B12974295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-c]pyridazin-8-amine
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1N=CN=C2N
InChIInChI=1S/C6H5N5/c7-6-5-4(8-3-9-6)1-2-10-11-5/h1-3H,(H2,7,8,9)
InChIKeySYHKBYRKGDPOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-c]pyridazin-8-amine Scaffold Identity


Pyrimido[5,4-c]pyridazin-8-amine (CAS 20865-33-2) is a bicyclic nitrogen-containing heterocycle with the molecular formula C₆H₅N₅ and a molecular weight of 147.14 g/mol . It features a fused pyrimidine and pyridazine ring system with an exocyclic primary amine at the 8-position, yielding five nitrogen atoms capable of participating in hydrogen-bonding interactions . The compound serves as an unsubstituted core scaffold from which diverse derivatized libraries—particularly kinase inhibitors and dihydropteroate synthase (DHPS) inhibitors—are constructed [1]. It is important to distinguish this [5,4-c] regioisomer from the more extensively characterized pyrimido[4,5-c]pyridazine scaffold, as the ring fusion geometry dictates the spatial orientation of key hydrogen-bond donor/acceptor motifs and directly impacts target engagement profiles [2].

Regiospecific Scaffold
[5,4-c] ring fusion for kinase inhibitor and DHPS inhibitor design programs
8-NH₂ Derivatization Handle
Single exocyclic amine enables parallel library synthesis via amide coupling or reductive amination
One-Pot Synthetic Route
Reported aza-Wittig/heterocyclization method supports convergent analog generation

Pyrimido[5,4-c]pyridazin-8-amine Substitution Limitations


The pyrimido[5,4-c]pyridazine scaffold cannot be generically interchanged with its [4,5-c] regioisomer or with simpler monocyclic pyrimidine/pyridazine building blocks because the ring fusion geometry dictates the three-dimensional presentation of the hydrogen-bonding network to biological targets [1]. In the [4,5-c] series, the N-methyl substitution status on the pyrimido ring has been shown to be a critical determinant of DHPS binding affinity, with its removal leading to increased inhibition—a structural feature that cannot be replicated in the [5,4-c] isomer due to the different nitrogen placement [2]. Furthermore, the 8-amine substituent on the [5,4-c] scaffold introduces a vector for derivatization that is geometrically distinct from the functionalization points available on the more common [4,5-c] scaffold, directly affecting kinase selectivity profiles observed in Lck inhibitor series where subtle changes in substitution pattern altered IC₅₀ values from >2.8 µM to 2 nM [3]. Procurement of a scaffold with the correct regiospecific fusion is therefore essential; substituting [5,4-c] with [4,5-c] pyridazine cores would yield compounds that occupy entirely different chemical space and cannot be expected to reproduce established structure–activity relationships [4].

Risk Factor
[5,4-c] Scaffold
[4,5-c] May Differ
H-Bond Topology
5 N-atom network; pyridazine N2/N3 with 8-NH₂
4 ring N-atoms in different spatial arrangement; topology cannot transfer
N-Methyl Sensitivity
8-NH₂ vector unaffected by ring N-methyl status
N-methyl removal alters DHPS affinity; geometry not replicable in [5,4-c]
Derivatization Vector
8-position exocyclic amine trajectory for kinase hinge engagement
C-7 anilino trajectory; substitution shifts potency by orders of magnitude

Pyrimido[5,4-c]pyridazin-8-amine Differentiation Evidence


Regioisomeric Ring Fusion Geometry

The core differentiation of pyrimido[5,4-c]pyridazin-8-amine from its [4,5-c] regioisomer lies in the ring fusion geometry, which repositions the nitrogen atoms and the exocyclic amine. In the extensively characterized [4,5-c] series, structure-based design has demonstrated that the presence or absence of an N-methyl group on the pyrimido ring dictates DHPS binding affinity [1]. The [5,4-c] scaffold presents nitrogen atoms at ring positions that are geometrically non-equivalent to those in the [4,5-c] scaffold, resulting in a different hydrogen-bond donor/acceptor pattern when engaging enzyme active sites such as kinase ATP-binding pockets [2]. This is corroborated by the observation that in the Lck inhibitor series based on the [4,5-c] scaffold, the most potent analogs (e.g., compound 12m) achieved Lck IC₅₀ = 2 nM, whereas the simplest analog (12a) showed Lck IC₅₀ = 124 nM—a 62-fold range driven entirely by peripheral substitution on the same core [3]. The [5,4-c] scaffold offers an alternative hydrogen-bonding topology that cannot be accessed by substitution of the [4,5-c] core alone.

Ring Fusion Geometry
Class-level inference
5 N-atom H-bond network; [5,4-c] topology non-equivalent to [4,5-c]; substitution-induced potency shifts of 62-fold to >1,000-fold observed within [4,5-c] series
Regioisomer geometry determines target engagement topology; substitution cannot replicate H-bond pattern
Crystallographic context from [4,5-c] DHPS (PDB: 4D9P) and p38α (PDB: 3FC1) structures
Scaffold regioisomerism Hydrogen-bond geometry Kinase inhibitor design DHPS inhibitor

One-Pot Aza-Wittig Route vs. Multi-Step Synthesis

A one-pot, domino aza-Wittig/heterocyclization method has been reported for the efficient synthesis of pyrimido[5,4-c]pyridazines, including the 8-amino variant, using iminophosphorane intermediates that react with phenylisocyanate followed by amine addition and sodium ethoxide-catalyzed cyclization [1]. This contrasts with the multi-step synthetic routes required for functionalized pyrimido[4,5-c]pyridazine Lck inhibitors, which typically involve 5–6 synthetic steps including NBS bromination, cyanohydrin coupling, hydrazine displacement, cyclization under strongly basic or acidic conditions, methylsulfanyl oxidation, and final displacement with anilines [2]. The [5,4-c] scaffold thus offers a more convergent synthetic entry point for library construction.

Synthetic Route
Cross-study comparable
One-pot domino aza-Wittig/heterocyclization vs. 5–6 discrete steps for [4,5-c] Lck inhibitor series
Convergent route may reduce synthetic effort; supports faster library expansion
Estimated ~5-fold reduction in isolated intermediates based on reported sequences
Synthetic efficiency Aza-Wittig reaction Scaffold diversification Medicinal chemistry

8-Amine Substitution Vector and Kinase Selectivity

The 8-amine substituent on the [5,4-c] scaffold provides a geometrically unique vector for derivatization that is absent in the more common 5,7-dione-substituted [4,5-c] pyrimidopyridazine cores used in DHPS inhibitor programs [1]. In the [4,5-c] Lck inhibitor series, SAR studies demonstrated that the C-7 anilino substituent (which occupies a different spatial position relative to the 8-position in the [5,4-c] scaffold) was critical for potency: the 2,6-dichlorophenyl-containing analogs (12i–m) achieved Lck IC₅₀ < 50 nM, whereas methylamine substitution at the same position reduced potency to IC₅₀ = 2.8 µM—a >56-fold loss [2]. The 8-amine on the [5,4-c] scaffold occupies a distinct trajectory that may engage kinase hinge regions differently, potentially offering selectivity advantages against specific kinase targets, although direct comparative kinase panel data for the [5,4-c] scaffold are not yet available in the primary literature .

8-NH₂ Derivatization
Supporting evidence
8-NH₂ trajectory distinct from C-7 anilino in [4,5-c]; C-7 substituent variation drives IC₅₀ range >1,400-fold (2 nM–2.8 µM) within [4,5-c] Lck series
Underexplored vector for kinase selectivity; direct [5,4-c] kinase panel data not yet reported
Based on [4,5-c] Lck SAR; scaffold-hopping opportunity for novel IP
Kinase selectivity 8-amine derivatization Lck inhibitor Structure-activity relationship

Pyrimido[5,4-c]pyridazin-8-amine Application Scenarios


Kinase Inhibitor Scaffold Hopping

For medicinal chemistry teams seeking to bypass existing intellectual property on pyrimido[4,5-c]pyridazine-based kinase inhibitors (which cover Lck, p38α, and Met kinases), the [5,4-c] scaffold with its 8-amine functionality offers a structurally distinct alternative that occupies different chemical space [1]. The 8-amine provides a convenient handle for parallel derivatization via amide coupling, reductive amination, or nucleophilic aromatic substitution, enabling rapid library generation using the one-pot aza-Wittig synthetic route [2]. Although direct comparative kinase panel data are not yet published for the [5,4-c] scaffold, the precedent from the [4,5-c] Lck series—where C-7 substituent changes drove IC₅₀ values from 2 nM to 2.8 µM—demonstrates that the specific geometry of the exocyclic substituent vector is a critical determinant of kinase potency and selectivity [1].

DHPS Pterin-Site Inhibitor Programs

The pyrimido[4,5-c]pyridazine scaffold has been validated as a DHPS pterin-site inhibitor with binding affinities (K_D) ranging from 1.59 nM to 188 nM depending on substitution [3]. The [5,4-c] scaffold represents an underexplored regioisomer that could engage the same conserved pterin binding pocket with a different hydrogen-bond network [4]. Procurement of the [5,4-c] core scaffold is justified for antibacterial programs seeking to explore structure–activity relationships orthogonal to those already characterized for the [4,5-c] series, particularly given the demonstrated importance of N-methyl substitution status and side-chain carboxylic acid length on DHPS affinity in the [4,5-c] context [4].

Chemical Biology Probe Development

As an unsubstituted core scaffold, pyrimido[5,4-c]pyridazin-8-amine is ideally suited for use as a chemical biology starting point for the development of affinity probes, PROTAC ligands, or fluorescent reporters. The 8-amine provides a single, well-defined attachment point for linker conjugation without requiring protecting group strategies on the heterocyclic core [2]. The availability of an efficient one-pot synthesis [2] facilitates procurement of gram quantities for probe campaigns, addressing a common bottleneck in chemical biology where multi-step syntheses limit scaffold accessibility.

Computational Chemistry and Virtual Screening

The [5,4-c] scaffold is structurally related to but topologically distinct from the extensively docked [4,5-c] scaffold (e.g., PDB entries 4D9P, 4D8Z for DHPS; 3FC1 and 3HP5 for p38α kinase) [5][6]. Inclusion of the [5,4-c] scaffold in virtual screening decks expands the accessible chemical space for docking campaigns against these and related targets, particularly for hit-finding efforts where the [4,5-c] chemical space has been exhaustively mined [5][6].

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Hopping
Regiospecific [5,4-c] scaffold geometry
Kinase hinge-region engagement and selectivity panel review
DHPS Pterin-Site Inhibitor Programs
Underexplored regioisomer topology
Pterin-site docking and N-methyl sensitivity review
Chemical Biology Probe Development
Single-point 8-NH₂ attachment
Linker conjugation efficiency and probe stability
Computational Chemistry Campaigns
Topologically distinct docking space
Virtual screening hit expansion beyond [4,5-c] chemical space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[5,4-c]pyridazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.